molecular formula C33H29N3O4 B8376943 N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine

N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine

Cat. No.: B8376943
M. Wt: 531.6 g/mol
InChI Key: FPKLLLWMALGTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine is a complex organic compound characterized by the presence of an imidazole ring substituted with a trityl group and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trityl Group: The trityl group is introduced via a tritylation reaction, often using trityl chloride in the presence of a base.

    Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the imidazole derivative with phenylmethoxycarbonyl chloride under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trityl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Tritylimidazol-4-yl)acetic acid
  • (1-Tritylimidazol-4-yl)methanamine
  • (1-Tritylimidazol-4-yl)boronic acid

Uniqueness

N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine is unique due to the combination of its structural features, including the phenylmethoxycarbonylamino group and the trityl-substituted imidazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C33H29N3O4

Molecular Weight

531.6 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C33H29N3O4/c37-31(38)30(35-32(39)40-23-25-13-5-1-6-14-25)21-29-22-36(24-34-29)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,22,24,30H,21,23H2,(H,35,39)(H,37,38)

InChI Key

FPKLLLWMALGTOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O

Origin of Product

United States

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